2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

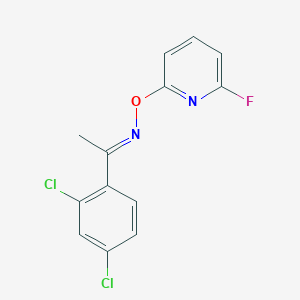

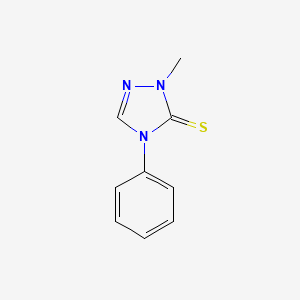

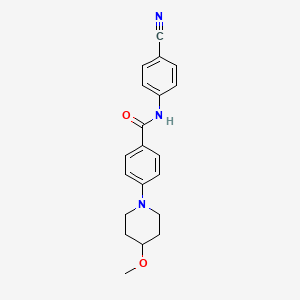

“2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” is a compound that belongs to the class of 1,2,4-triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They are known for their ability to bind with a variety of enzymes and receptors in biological systems, thus exhibiting versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been extensively studied . Various methods have been developed, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides . Enzymatic methods involve the use of enzymes to catalyze the formation of the triazole ring .Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles, including “2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione”, is characterized by a five-membered ring containing two carbon and three nitrogen atoms . This structure allows triazoles to readily bind with various enzymes and receptors in biological systems .Chemical Reactions Analysis

Triazole derivatives have been found to exhibit a wide range of chemical reactions . For example, substitution with an alkyl group at the 5-position of the triazole nucleus can significantly increase the activity of the compound . Furthermore, introducing electron-donating groups can contribute to good inhibitory activity against certain enzymes .Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione, have shown promising antimicrobial effects. Researchers have investigated their potential as antibacterial, antifungal, and antiviral agents . These compounds could play a crucial role in combating infectious diseases.

Antioxidant Properties

Studies have explored the antioxidant activity of imidazole-containing compounds. 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione has been evaluated for its scavenging potential against free radicals. Its antioxidant properties make it relevant for health-related applications .

Organic Electronics

Fullerene-based self-assembled monolayers, including imidazole derivatives, find applications in organic electronic devices. These compounds contribute to the development of inverted polymer solar cells and perovskite-polymer hybrid solar cells .

Synthetic Routes

Various synthetic methods exist for preparing imidazole derivatives. Schiff’s base complexes with nickel catalysts have enabled efficient one-pot microwave-assisted syntheses of 2,4,5-trisubstituted imidazoles .

Drug Development

Imidazole serves as a core structure in several natural products and commercially available drugs. Examples include clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antibacterial). Researchers continue to explore novel derivatives for potential therapeutic applications .

Other Biological Activities

Beyond the mentioned fields, imidazole derivatives exhibit diverse biological activities, such as anti-inflammatory, antitumor, antidiabetic, and antipyretic effects. These properties make them valuable targets for drug discovery .

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body .

Mode of Action

Similar compounds have been known to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds have been known to have various pharmacokinetic properties .

Result of Action

Similar compounds have been known to have various effects at the molecular and cellular level .

Action Environment

Similar compounds have been known to be influenced by various environmental factors .

Future Directions

The future research directions for “2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” and similar compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of new drugs based on these compounds . Additionally, more research is needed to fully understand their safety profile and potential toxic effects .

properties

IUPAC Name |

2-methyl-4-phenyl-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-11-9(13)12(7-10-11)8-5-3-2-4-6-8/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCIJGNSDRIHBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)N(C=N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2629250.png)

![Spiro[2.2]pentane-1-carbaldehyde](/img/structure/B2629254.png)

![(1S)-11-(piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B2629257.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-ethyl-N-[(methylcarbamoyl)methyl]propanamide](/img/structure/B2629259.png)

![N-(6-methoxypyridin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2629262.png)